2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol
Overview
Description
2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group, a bromo group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonation of 4-bromo-5-methyl-2-(propan-2-yl)benzene to form the corresponding benzenesulfonyl chloride.
Piperazine Substitution: The benzenesulfonyl chloride is then reacted with piperazine under basic conditions to form the sulfonyl piperazine intermediate.
Hydroxylation: Finally, the intermediate is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(piperazin-1-yl)ethan-1-ol: A simpler analog without the benzenesulfonyl and bromo groups.
4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
The presence of both the benzenesulfonyl and piperazine moieties in 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol imparts unique chemical and biological properties, making it more versatile in its applications compared to simpler analogs.
Properties
IUPAC Name |
2-[4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O3S/c1-12(2)14-11-15(17)13(3)10-16(14)23(21,22)19-6-4-18(5-7-19)8-9-20/h10-12,20H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOWVDNUNOUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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